![molecular formula C10H19N3OS B2835397 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine CAS No. 2097891-53-5](/img/structure/B2835397.png)
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine
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Overview
Description
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine, also known as MTSET, is a chemical compound that has been widely used in scientific research. This compound is a member of the thiol-reactive reagents class, which is commonly used in biochemistry and molecular biology to modify proteins and study their functions.
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine plays a crucial role in medicinal chemistry due to its versatile reactivity. Researchers have explored its potential as a building block for novel pharmaceuticals. Notably, it serves as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the creation of tert-butyl 2-(N-ethyl-4-methylpiperazine-1-carboxamido)ethylcarbamate . This application underscores its relevance in drug discovery.
Antineoplastic Agents
In the pursuit of effective cancer treatments, scientists have investigated derivatives of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine. One notable compound is N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide , which exhibits antineoplastic properties . Its potential as an anticancer agent warrants further exploration.
Analytical Chemistry and Derivatization Reactions
In analytical chemistry, derivatization reactions enhance the detectability of specific compounds. 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine can be employed as a derivatizing agent for various functional groups. Its reactivity allows for the modification of analytes, facilitating their identification and quantification.
Sigma-Aldrich: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride ResearchGate: Synthesis of N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide as an Antineoplastic Agent’-4-Methylpiperazine-1-carbonothioylpicolino-hydrazonamide-as-An-Antineoplastic-Agent.pdf)
Mechanism of Action
Target of Action
The primary targets of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and modulating their activity can have significant effects on cellular function.
Mode of Action
It is believed to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in protein degradation pathways, affecting cellular function and homeostasis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine. Factors such as pH, temperature, and the presence of other molecules could impact how the compound interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c1-11-2-4-12(5-3-11)10(14)13-6-8-15-9-7-13/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKHEGWMCSGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine |
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